molecular formula C9H8F3NO B6359872 N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% CAS No. 1667785-72-9

N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97%

Cat. No. B6359872
CAS RN: 1667785-72-9
M. Wt: 203.16 g/mol
InChI Key: OQMLAAIUSOGLEZ-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% (NMF) is a synthetic compound that has been used in scientific research for a variety of applications. NMF is a versatile compound that has been used to study the biochemical and physiological effects of various compounds in laboratory experiments. NMF has been used in the synthesis of various compounds, as well as in the study of the mechanism of action of various compounds.

Scientific Research Applications

N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds in laboratory experiments. It has also been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% has also been used in the study of the mechanism of action of various compounds, as well as in the study of the structure-activity relationships of various compounds.

Mechanism of Action

N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% has been used to study the mechanism of action of various compounds in laboratory experiments. The mechanism of action of N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% is not well understood, however, it is believed that N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% has also been used to study the structure-activity relationships of various compounds.
Biochemical and Physiological Effects
N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% has been used to study the biochemical and physiological effects of various compounds in laboratory experiments. N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% has been found to have a variety of effects on the body, including the inhibition of certain enzymes, the activation of certain proteins, and the inhibition of certain receptors. N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% has also been found to have an effect on the metabolism of certain compounds, as well as the absorption of certain compounds.

Advantages and Limitations for Lab Experiments

N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% has a number of advantages and limitations for laboratory experiments. One of the main advantages of N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% is that it is relatively easy to synthesize and use in laboratory experiments. Additionally, N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% is relatively stable, and it has a low toxicity profile. However, N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% is not as effective as some other compounds for certain applications, and it has a relatively short shelf life.

Future Directions

There are a number of potential future directions for N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97%. One potential future direction is to use N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% in the development of new drugs or compounds for therapeutic or diagnostic purposes. Additionally, N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% could be used in the development of new agrochemicals or other organic compounds. Finally, N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% could be used to study the structure-activity relationships of various compounds, as well as the mechanism of action of various compounds.

Synthesis Methods

N-Methyl-N-(4-trifluoromethylphenyl)formamide, 97% can be synthesized from the reaction between 4-trifluoromethylphenylformamide and methyl iodide. This reaction is conducted in an aqueous solution, and the reaction is catalyzed by sodium hydroxide. The reaction proceeds in two steps, first forming a carbinol intermediate, and then the final product is formed. The reaction is usually conducted at room temperature, and the reaction time is usually about one hour.

properties

IUPAC Name

N-methyl-N-[4-(trifluoromethyl)phenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-13(6-14)8-4-2-7(3-5-8)9(10,11)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMLAAIUSOGLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Trifluoromethylphenyl)-N-methylformamide

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